N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group
Mechanism of Action
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is subsequently treated with methanesulfonyl chloride under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted furan and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-7-6-11-4-2-8-17(13(11)10-12)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKIJCDBHXESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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